molecular formula C15H16N2O6S B7830916 methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate

methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate

Cat. No.: B7830916
M. Wt: 352.4 g/mol
InChI Key: WKBOCZZYEYEIAX-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is an intricate organic compound featuring a multi-ring structure with a benzoate ester moiety

Preparation Methods

Synthetic routes and reaction conditions: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is synthesized through a series of organic reactions. Typically, the synthesis starts with the preparation of a thiazolo[3,4-a]pyrazine intermediate via cyclization of appropriate dithiocarbamates. The intermediate is then subjected to oxidative conditions to introduce the dioxido functionalities. The final step involves esterification with 4-(bromomethyl)benzoic acid to form the desired product.

Industrial production methods: For large-scale production, the synthesis can be scaled up using continuous flow reactors to ensure high yield and purity. The reaction conditions are meticulously controlled, with catalysts and reagents optimized to minimize side reactions and enhance product isolation.

Chemical Reactions Analysis

Types of reactions: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate undergoes various chemical reactions, including:

  • Oxidation: Forms sulfoxides or sulfones with strong oxidizing agents.

  • Reduction: Converts to the corresponding thiol under reducing conditions.

  • Substitution: Reacts with nucleophiles to replace ester groups with functionalized moieties.

Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution. Conditions generally involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major products: Depending on the reaction type, major products include sulfoxides, sulfones, thiols, and various substituted derivatives, each retaining the core thiazolo[3,4-a]pyrazine structure.

Scientific Research Applications

Chemistry: Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is utilized as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for the design of novel pharmaceuticals.

Biology and Medicine: This compound shows potential as a therapeutic agent due to its unique structural features, which may interact with biological targets like enzymes or receptors. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In industrial applications, it serves as an intermediate in the production of dyes, pigments, and advanced materials

Mechanism of Action

Methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate exerts its effects through interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound's structure enables it to bind to active sites, modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cell signaling processes, leading to therapeutic effects like reduced inflammation or inhibited tumor growth.

Comparison with Similar Compounds

Compared to other thiazolo[3,4-a]pyrazine derivatives, methyl 4-[(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate stands out due to its ester moiety, which enhances its reactivity and potential for functionalization. Similar compounds include:

  • 4-(thiazolo[3,4-a]pyrazin-7(1H)-yl)benzoic acid

  • Methyl 2-(thiazolo[3,4-a]pyrazin-5(4H)-yl)acetate

  • Ethyl 6-(2,2-dioxido-5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)hexanoate

These compounds share the core thiazolo[3,4-a]pyrazine ring but differ in substituents, affecting their chemical properties and applications.

Through this detailed exploration, it becomes evident that this compound is a versatile compound with significant potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-[(2,2,5,8-tetraoxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazin-7-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-23-15(20)11-4-2-10(3-5-11)6-16-7-13(18)17-9-24(21,22)8-12(17)14(16)19/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBOCZZYEYEIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(=O)N3CS(=O)(=O)CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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